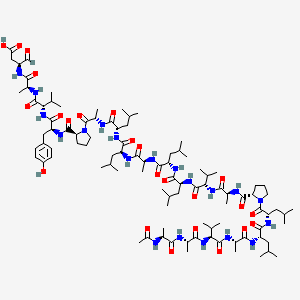

Ac-AAVALLPAVLLALLAP-YVAD-CHO

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C97H160N20O24 |

|---|---|

Molecular Weight |

1990.4 g/mol |

IUPAC Name |

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C97H160N20O24/c1-46(2)37-66(85(129)100-57(21)81(125)106-68(39-48(5)6)87(131)109-67(38-47(3)4)86(130)104-61(25)96(140)116-35-27-30-74(116)92(136)110-71(43-63-31-33-65(120)34-32-63)90(134)115-77(53(15)16)94(138)102-56(20)80(124)105-64(45-118)44-75(121)122)108-88(132)70(41-50(9)10)111-95(139)78(54(17)18)114-84(128)60(24)101-91(135)73-29-28-36-117(73)97(141)72(42-51(11)12)112-89(133)69(40-49(7)8)107-82(126)58(22)103-93(137)76(52(13)14)113-83(127)59(23)99-79(123)55(19)98-62(26)119/h31-34,45-61,64,66-74,76-78,120H,27-30,35-44H2,1-26H3,(H,98,119)(H,99,123)(H,100,129)(H,101,135)(H,102,138)(H,103,137)(H,104,130)(H,105,124)(H,106,125)(H,107,126)(H,108,132)(H,109,131)(H,110,136)(H,111,139)(H,112,133)(H,113,127)(H,114,128)(H,115,134)(H,121,122)/t55-,56-,57-,58-,59-,60-,61-,64-,66-,67-,68-,69-,70-,71-,72-,73-,74-,76-,77-,78-/m0/s1 |

InChI Key |

WSBGHVHLQNLTDM-SUZIIZBGSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C=O)NC(=O)C |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C=O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ac-AAVALLPAVLLALLAP-YVAD-CHO: A Technical Guide to its Mechanism of Action as a Cell-Permeable Caspase-1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the mechanism of action of Ac-AAVALLPAVLLALLAP-YVAD-CHO, a potent and cell-permeable inhibitor of Caspase-1. It is designed to serve as a resource for researchers in immunology, oncology, and drug development. This guide details the molecular interactions, inhibitory properties, and cellular effects of the compound. It includes a compilation of quantitative data, detailed experimental protocols for its characterization, and visual diagrams of its mechanism and experimental workflows.

Introduction

This compound is a synthetic, cell-permeable peptide inhibitor designed to specifically target Caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). The compound is a conjugate of two distinct functional peptides:

-

Ac-YVAD-CHO : A tetrapeptide aldehyde that acts as a potent, selective, and reversible inhibitor of Caspase-1. The sequence Tyr-Val-Ala-Asp (YVAD) mimics the natural cleavage site of pro-interleukin-1β, allowing it to bind to the active site of Caspase-1. The C-terminal aldehyde group (CHO) forms a reversible covalent bond with the catalytic cysteine residue in the enzyme's active site.

-

Ac-AAVALLPAVLLALLAP : An N-terminal acetylated peptide sequence derived from the hydrophobic region of the signal peptide of Kaposi fibroblast growth factor (K-FGF). This highly hydrophobic sequence enhances the cell permeability of the inhibitor, allowing it to effectively reach its intracellular target.[1]

By inhibiting Caspase-1, this compound effectively blocks the inflammatory cascade mediated by this enzyme, including the maturation and release of the pro-inflammatory cytokines Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). This has significant implications for the study and potential treatment of various inflammatory diseases and cancers.[1][2][3]

Mechanism of Action

The primary mechanism of action of this compound is the direct inhibition of Caspase-1. Caspase-1 is a cysteine protease that plays a crucial role in the innate immune system. Its activation is a key step in the formation of the inflammasome, a multiprotein complex that responds to pathogenic and endogenous danger signals.

Activated Caspase-1 is responsible for the proteolytic cleavage of the inactive precursors of IL-1β (pro-IL-1β) and IL-18 (pro-IL-18) into their mature, biologically active forms. These cytokines are potent mediators of inflammation and fever.

This compound inhibits this process by:

-

Cellular Uptake : The N-terminal hydrophobic peptide facilitates the passive diffusion of the inhibitor across the cell membrane.

-

Competitive Inhibition : Inside the cell, the YVAD-CHO tetrapeptide competitively binds to the active site of Caspase-1.

-

Reversible Covalent Modification : The aldehyde group of the inhibitor forms a reversible thiohemiacetal linkage with the catalytic cysteine residue of Caspase-1, effectively blocking its enzymatic activity.

-

Downstream Effects : The inhibition of Caspase-1 prevents the processing of pro-IL-1β and pro-IL-18, leading to a reduction in the secretion of their mature forms. This, in turn, dampens the inflammatory response, reduces pyroptosis (a form of pro-inflammatory programmed cell death), and can attenuate apoptosis in certain contexts.[4][5][6][7]

Quantitative Data

The inhibitory potency and selectivity of the active component, Ac-YVAD-CHO, have been characterized against various caspases.

| Target Enzyme | Parameter | Value (nM) | Species | Reference |

| Caspase-1 (ICE) | Ki | 0.76 | Human | [3][4][5] |

| Caspase-1 (ICE) | Ki | 3.0 | Mouse | [4] |

| Caspase-4 | Ki | 163-970 | Not Specified | [3][5] |

| Caspase-5 | Ki | 163-970 | Not Specified | [3][5] |

| Caspase-8 | Ki | 163-970 | Not Specified | [3][5] |

| Caspase-9 | Ki | 163-970 | Not Specified | [3][5] |

| Caspase-10 | Ki | 163-970 | Not Specified | [3][5] |

| Caspase-2 | Ki | >10,000 | Not Specified | [3][5] |

| Caspase-3 | Ki | >10,000 | Not Specified | [3][5] |

| Caspase-6 | Ki | >10,000 | Not Specified | [3][5] |

| Caspase-7 | Ki | >10,000 | Not Specified | [3][5] |

| Target Cytokine | Parameter | Value (µM) | Species | Reference |

| IL-1β | IC50 | 0.7 | Human | [4] |

| IL-1β | IC50 | 2.5 | Mouse | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of Caspase-1 Inhibition

References

- 1. caymanchem.com [caymanchem.com]

- 2. Caspase-1 Assay Kit (Fluorometric) (ab39412) | Abcam [abcam.com]

- 3. Ac-YVAD-CHO - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ac-AAVALLPAVLLALLAP-YVAD-CHO in Inflammasome Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammasomes are multi-protein complexes that play a critical role in the innate immune system. Their activation leads to the maturation and secretion of pro-inflammatory cytokines, primarily interleukin-1β (IL-1β) and interleukin-18 (IL-18), through the action of caspase-1. Dysregulation of inflammasome activity is implicated in a wide range of inflammatory diseases, making it a key target for therapeutic intervention. This technical guide provides an in-depth overview of Ac-AAVALLPAVLLALLAP-YVAD-CHO, a cell-permeable peptide inhibitor of caspase-1, and its role in modulating inflammasome activation. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways.

Mechanism of Action

This compound is a potent and specific inhibitor of caspase-1. Its structure consists of two key components:

-

Ac-YVAD-CHO: This is the active inhibitory moiety. The tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) mimics the cleavage site of pro-IL-1β recognized by caspase-1. The aldehyde group (-CHO) at the C-terminus allows for reversible covalent binding to the active site of caspase-1, thereby blocking its enzymatic activity.

-

Ac-AAVALLPAVLLALLAP: This N-terminal hydrophobic peptide sequence is derived from the signal peptide of Kaposi fibroblast growth factor and confers cell permeability to the inhibitor, allowing it to reach its intracellular target.

By inhibiting caspase-1, this compound effectively halts the downstream processing of pro-IL-1β and pro-IL-18, thus preventing their secretion and subsequent inflammatory effects.

Quantitative Data

The efficacy of the active component, Ac-YVAD-CHO, has been quantified in various studies. The following tables summarize key quantitative data regarding its inhibitory activity and effects on inflammatory markers.

Table 1: Inhibitory Potency of Ac-YVAD-CHO Against Various Caspases

| Caspase Target | Inhibition Constant (Ki) | Selectivity vs. Caspase-1 | Reference |

| Caspase-1 | 0.76 nM | - | [1][2] |

| Caspase-4 | 163-970 nM | ~214-1276 fold | [1][2] |

| Caspase-5 | 163-970 nM | ~214-1276 fold | [1][2] |

| Caspase-8 | 163-970 nM | ~214-1276 fold | [1][2] |

| Caspase-9 | 163-970 nM | ~214-1276 fold | [1][2] |

| Caspase-10 | 163-970 nM | ~214-1276 fold | [1][2] |

| Caspase-2 | >10,000 nM | >13,157 fold | [1][2] |

| Caspase-3 | >10,000 nM | >13,157 fold | [1][2] |

| Caspase-6 | >10,000 nM | >13,157 fold | [1][2] |

| Caspase-7 | >10,000 nM | >13,157 fold | [1][2] |

Table 2: In Vitro and In Vivo Effects of Ac-YVAD-CHO on Inflammatory Markers

| Experimental Model | Treatment | Effect | Reference |

| LPS-treated THP-1 cell homogenates | 5 µM Ac-YVAD-CHO | Inhibition of caspase-1 activation and IL-1β processing | [1][2] |

| Rat endotoxemia model | Inhaled Ac-YVAD-CHO (0.5 mg and 5 mg) | Significant reduction in plasma IL-1β (-58%) and IL-18 (-51%) | [3] |

| Rat endotoxemia model | Inhaled Ac-YVAD-CHO (0.5 mg and 5 mg) | Significant reduction in bronchoalveolar lavage fluid (BALF) IL-1β (-59%) | [3] |

| Quinolinic acid-induced apoptosis in rat striatum | Intrastriatal infusion of Ac-YVAD-CHO (2-8 µg) | Inhibition of caspase-1 activity and internucleosomal DNA fragmentation | [4] |

| Mouse model of acute pancreatitis | 12.5 µmol/kg Ac-YVAD-CHO | Reduction in pancreatic IL-18 and serum IL-1β levels | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the canonical inflammasome activation pathway and a typical experimental workflow to assess the efficacy of this compound.

Caption: Canonical NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Evaluating the Efficacy of the Caspase-1 Inhibitor.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are outlines for key experiments used to assess the impact of this compound on inflammasome activation.

Caspase-1 Activity Assay (Fluorometric)

This assay quantifies the enzymatic activity of caspase-1 in cell lysates.

Principle: The assay utilizes a specific caspase-1 substrate, YVAD, conjugated to a fluorescent reporter molecule (e.g., 7-amino-4-trifluoromethyl coumarin, AFC). Cleavage of the substrate by active caspase-1 releases the fluorophore, resulting in a quantifiable increase in fluorescence.

Protocol Outline:

-

Cell Culture and Treatment:

-

Plate immune cells (e.g., lipopolysaccharide (LPS)-primed THP-1 monocytes or bone marrow-derived macrophages) in a 96-well plate.

-

Pre-incubate cells with desired concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate inflammasome activation with an appropriate agonist (e.g., ATP, nigericin).

-

-

Cell Lysis:

-

Centrifuge the plate and carefully remove the supernatant.

-

Lyse the cells by adding a chilled lysis buffer and incubating on ice.

-

-

Enzymatic Reaction:

-

Add the cell lysate to a new 96-well plate.

-

Prepare a reaction buffer containing the YVAD-AFC substrate.

-

Add the reaction buffer to each well containing cell lysate.

-

-

Fluorescence Measurement:

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence at an excitation wavelength of approximately 400 nm and an emission wavelength of around 505 nm using a microplate reader.

-

-

Data Analysis:

-

Compare the fluorescence intensity of inhibitor-treated samples to the vehicle-treated controls to determine the percentage of caspase-1 inhibition.

-

Western Blot for Cleaved Caspase-1 and IL-1β

This technique is used to visualize the processed, active forms of caspase-1 and IL-1β.

Principle: Proteins from cell lysates and supernatants are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies to detect the proteins of interest.

Protocol Outline:

-

Sample Preparation:

-

Following cell treatment as described above, collect both the cell culture supernatant and the cell pellet.

-

Lyse the cell pellet to obtain the cell lysate.

-

Concentrate the proteins in the supernatant using methods like methanol-chloroform precipitation.

-

Determine the protein concentration of the lysates.

-

-

SDS-PAGE and Protein Transfer:

-

Load equal amounts of protein from the cell lysates and concentrated supernatants onto an SDS-polyacrylamide gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the cleaved (active) forms of caspase-1 (p20 subunit) and IL-1β (p17 subunit).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection:

-

Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

-

Analysis:

-

Compare the band intensities between inhibitor-treated and control samples to assess the reduction in caspase-1 and IL-1β cleavage.

-

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-1β

ELISA is a highly sensitive method for quantifying the amount of secreted IL-1β in the cell culture supernatant.

Principle: This sandwich ELISA uses a pair of antibodies specific for IL-1β. A capture antibody is coated on the wells of a microplate. The sample containing IL-1β is added, and the cytokine is captured. A second, detection antibody (often biotinylated) is then added, followed by a streptavidin-HRP conjugate and a colorimetric substrate. The intensity of the resulting color is proportional to the amount of IL-1β in the sample.

Protocol Outline:

-

Sample Collection:

-

Collect the cell culture supernatant after treatment with the inflammasome activator and inhibitor.

-

Centrifuge the supernatant to remove any cellular debris.

-

-

ELISA Procedure:

-

Add standards and samples to the wells of the pre-coated microplate.

-

Incubate to allow the capture antibody to bind to IL-1β.

-

Wash the wells to remove unbound substances.

-

Add the biotinylated detection antibody and incubate.

-

Wash the wells.

-

Add streptavidin-HRP and incubate.

-

Wash the wells.

-

Add a TMB substrate solution and incubate in the dark for color development.

-

Stop the reaction with a stop solution.

-

-

Measurement and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Generate a standard curve and use it to calculate the concentration of IL-1β in the samples.

-

Compare the IL-1β concentrations between inhibitor-treated and control groups.

-

Conclusion

This compound is a valuable tool for researchers studying the inflammasome pathway and a potential therapeutic candidate for inflammatory diseases. Its cell-permeable nature and high specificity for caspase-1 allow for effective inhibition of the production of key inflammatory cytokines. The experimental protocols detailed in this guide provide a robust framework for investigating the efficacy of this and other inflammasome inhibitors, paving the way for further advancements in the field of immunology and drug development.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ac-YVAD-CHO - Biochemicals - CAT N°: 10016 [bertin-bioreagent.com]

- 3. Targeting caspase-1 by inhalation-therapy: effects of Ac-YVAD-CHO on IL-1 beta, IL-18 and downstream proinflammatory parameters as detected in rat endotoxaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating Pyroptosis: A Technical Guide to Using Cell-Permeable Caspase-1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyroptosis is a highly inflammatory form of programmed cell death initiated by the activation of inflammatory caspases, primarily caspase-1. It plays a critical role in the host defense against pathogens but is also implicated in the pathophysiology of numerous inflammatory diseases. This technical guide provides an in-depth overview of the molecular mechanisms of pyroptosis and the application of cell-permeable caspase-1 inhibitors as essential research tools. We present detailed experimental protocols for inducing and quantifying pyroptosis, alongside a comprehensive summary of the quantitative effects of widely used inhibitors. Furthermore, this guide includes detailed signaling pathway and experimental workflow diagrams generated using Graphviz to facilitate a clear understanding of the complex processes involved in pyroptosis research.

Introduction to Pyroptosis

Pyroptosis is a lytic, pro-inflammatory form of regulated cell death distinct from apoptosis and necrosis.[1] It is a crucial component of the innate immune response, triggered by the recognition of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2][3] The hallmark of pyroptosis is the activation of inflammatory caspases, leading to the cleavage of Gasdermin D (GSDMD), membrane pore formation, cell lysis, and the release of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Interleukin-18 (IL-18).[4][5][6]

The dysregulation of pyroptosis is associated with a wide range of inflammatory and autoimmune diseases, making it a significant area of research for therapeutic intervention.[2][7] Cell-permeable caspase-1 inhibitors are invaluable tools for dissecting the molecular pathways of pyroptosis and for evaluating the therapeutic potential of targeting this cell death pathway.

Signaling Pathways of Pyroptosis

Pyroptosis is primarily mediated through two main pathways: the canonical and non-canonical pathways.

The Canonical Pyroptosis Pathway

The canonical pathway is dependent on the activation of caspase-1 within a multiprotein complex called the inflammasome.[5][6] The most extensively studied inflammasome is the NLRP3 inflammasome.[2][7] Activation of the canonical pathway typically requires two signals: a priming signal and an activation signal.[5][7]

-

Priming Signal (Signal 1): This signal, often initiated by the activation of Toll-like receptors (TLRs) by PAMPs like lipopolysaccharide (LPS), leads to the transcriptional upregulation of NLRP3 and pro-IL-1β via the NF-κB pathway.[2][5]

-

Activation Signal (Signal 2): A variety of stimuli, including ATP, pore-forming toxins, and crystalline structures, can trigger the assembly and activation of the NLRP3 inflammasome.[7][8] This leads to the oligomerization of NLRP3, recruitment of the adaptor protein ASC, and subsequent proximity-induced auto-activation of pro-caspase-1.[4][8][9]

Activated caspase-1 then cleaves its substrates: pro-IL-1β and pro-IL-18 are processed into their mature, active forms, and GSDMD is cleaved to release its N-terminal pore-forming domain (GSDMD-N).[4][10] The GSDMD-N fragments oligomerize and insert into the plasma membrane, forming pores that disrupt the osmotic potential, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents.[11][12]

References

- 1. Detection of Pyroptosis by Measuring Released Lactate Dehydrogenase Activity | Springer Nature Experiments [experiments.springernature.com]

- 2. Frontiers | The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]

- 3. Molecular mechanism of NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Caspase 1 - Wikipedia [en.wikipedia.org]

- 5. blog.cellsignal.com [blog.cellsignal.com]

- 6. blog.abclonal.com [blog.abclonal.com]

- 7. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of NLRP3 inflammasome activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Molecular mechanisms of pyroptosis and its role in anti-tumor immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic insights into gasdermin pore formation and regulation in pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Gasdermin D-mediated pyroptosis: mechanisms, diseases, and inhibitors [frontiersin.org]

The YVAD Sequence: A Cornerstone in Understanding Caspase-1 Recognition and Inflammatory Signaling

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of the tetrapeptide sequence Tyr-Val-Ala-Asp (YVAD) represents a seminal moment in the study of apoptosis and inflammation. This sequence was pivotal in identifying the substrate specificity of Caspase-1, a key protease in the inflammatory response. This technical guide provides a comprehensive overview of the discovery of the YVAD sequence, its significance in caspase recognition, detailed experimental protocols for its study, and its role in the broader context of inflammatory signaling pathways.

The Discovery of the YVAD Sequence

Caspase-1, also known as Interleukin-1 Converting Enzyme (ICE), is a cysteine protease responsible for the proteolytic maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18).[1][2][3] Early research in the 1990s focused on identifying the enzyme responsible for cleaving the inactive 31 kDa pro-IL-1β into its active 17 kDa form.[4][5]

The breakthrough came from studies that aimed to pinpoint the exact cleavage site within pro-IL-1β. It was discovered that Caspase-1 cleaves pro-IL-1β between Aspartic Acid at position 116 (D116) and Alanine at position 117.[1][5] Protease digestion studies using synthetic peptides of varying lengths that spanned this cleavage site revealed that a minimum recognition sequence of four amino acids was required for efficient cleavage by the enzyme.[1]

Through these investigations, the acetylated tetrapeptide, Ac-YVAD-NH-CH3, was identified as an optimal synthetic substrate for Caspase-1.[1] This discovery was based on the native cleavage site sequence in pro-IL-1β, which is Tyr-Val-His-Asp (YVHD).[3] The substitution of Histidine with Alanine in the P2 position was found to be well-tolerated and even slightly preferred in synthetic substrates.[1] This led to the widespread adoption of the YVAD sequence as the canonical recognition motif for Caspase-1.

Significance of the YVAD Sequence in Caspase Recognition

The identification of the YVAD sequence was significant for several reasons:

-

Elucidation of Substrate Specificity: It was the first clear demonstration of the substrate specificity of a caspase, establishing the critical role of the P4 to P1 residues in recognition, with an absolute requirement for Aspartate at the P1 position.[6][7]

-

Development of Research Tools: The YVAD sequence became the foundation for designing a vast array of research tools, including:

-

Fluorogenic and Chromogenic Substrates: Peptides like Ac-YVAD-AFC and Ac-YVAD-pNA, which release a fluorescent or colored molecule upon cleavage, enabled the development of sensitive and specific assays to measure Caspase-1 activity in real-time.[8][9][10][11]

-

Specific Inhibitors: By modifying the P1 Aspartate residue with a reactive group (a "warhead") such as an aldehyde (CHO) or a chloromethylketone (cmk), potent and irreversible inhibitors of Caspase-1 like Ac-YVAD-CHO and Ac-YVAD-cmk were created.[3][6] These inhibitors have been instrumental in studying the physiological roles of Caspase-1 and in validating it as a therapeutic target.[12][13][14][15]

-

-

Understanding Inflammatory Pathways: The ability to specifically measure and inhibit Caspase-1 activity using YVAD-based tools was crucial in dissecting the molecular machinery of the inflammasome, a multi-protein complex that activates Caspase-1 in response to pathogens and cellular stress.[2][16][17]

While YVAD was a groundbreaking discovery, subsequent research using positional scanning synthetic combinatorial libraries has refined our understanding of Caspase-1 substrate specificity. These studies revealed that the tetrapeptide sequence Trp-Glu-His-Asp (WEHD) is an even more optimal substrate for Caspase-1.[1][6][7] This highlights the complexity of substrate recognition, which can be influenced by residues beyond the P4-P1 positions and the overall protein context.

Quantitative Analysis of Caspase Substrate Specificity

The substrate specificities of caspases have been extensively studied using synthetic peptide libraries. The following table summarizes the preferred tetrapeptide recognition motifs for several key caspases. It is important to note the overlapping specificity, where a substrate for one caspase may be cleaved by another, albeit often with lower efficiency.

| Caspase | Optimal Tetrapeptide Sequence | Natural Substrates | Notes |

| Caspase-1 | WEHD > YVAD | pro-IL-1β, pro-IL-18, Gasdermin D | Key inflammatory caspase.[1][3][6][7] |

| Caspase-2 | DEVD | Bid, Procaspase-3 | Initiator caspase with some executioner-like substrate preference.[18] |

| Caspase-3 | DEVD | PARP, Lamin A, Procaspase-7 | Key executioner caspase in apoptosis.[9][18] |

| Caspase-4 | LEVD | Procaspase-1 | Inflammatory caspase with some overlap with Caspase-1. |

| Caspase-5 | WEHD/LEVD | Procaspase-1 | Human paralog of mouse Caspase-11. |

| Caspase-6 | VEID | Lamin A | Executioner caspase implicated in neurodegenerative diseases.[18] |

| Caspase-7 | DEVD | PARP | Executioner caspase with high similarity to Caspase-3. |

| Caspase-8 | IETD/LETD | Bid, Procaspase-3 | Key initiator caspase in the extrinsic apoptosis pathway. |

| Caspase-9 | LEHD | Procaspase-3 | Key initiator caspase in the intrinsic apoptosis pathway. |

Experimental Protocols

Detailed methodologies for key experiments involving the YVAD sequence are provided below.

Protocol 1: Caspase-1 Activity Assay using a Fluorogenic Substrate

This protocol describes the measurement of Caspase-1 activity in cell lysates using the fluorogenic substrate Ac-YVAD-AFC.

Materials:

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10% sucrose, 1 mM EDTA, 10 mM DTT)

-

Protein concentration assay kit (e.g., BCA or Bradford)

-

Ac-YVAD-AFC substrate (10 mM stock in DMSO)

-

Assay buffer (20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

Fluorometer or fluorescence plate reader with excitation at 400 nm and emission at 505 nm

-

96-well black microplates

Procedure:

-

Cell Lysate Preparation:

-

Culture cells to the desired density and treat with stimuli to induce Caspase-1 activation.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold lysis buffer.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cytosolic extract) and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well black microplate, add 50-100 µg of cell lysate per well.

-

Bring the total volume in each well to 100 µl with assay buffer.

-

Include a blank control (assay buffer only) and a negative control (lysate from unstimulated cells). For inhibitor studies, pre-incubate lysates with a Caspase-1 inhibitor (e.g., Ac-YVAD-cmk) for 30 minutes at 37°C.

-

-

Enzymatic Reaction:

-

Prepare a 2X working solution of Ac-YVAD-AFC (e.g., 100 µM) in assay buffer.

-

Initiate the reaction by adding 100 µl of the 2X substrate solution to each well (final concentration 50 µM).

-

Immediately place the plate in the fluorometer.

-

-

Data Acquisition and Analysis:

-

Measure the fluorescence intensity (Ex: 400 nm, Em: 505 nm) every 5 minutes for 1-2 hours at 37°C.

-

Calculate the rate of change in fluorescence (slope of the linear portion of the curve).

-

Express Caspase-1 activity as relative fluorescence units (RFU) per minute per milligram of protein.

-

Protocol 2: Western Blot Analysis of Caspase-1 Activation and Substrate Cleavage

This protocol details the detection of the active p20 subunit of Caspase-1 and the cleaved form of IL-1β.

Materials:

-

Cell lysates prepared as in Protocol 1.

-

SDS-PAGE gels and running buffer.

-

PVDF or nitrocellulose membranes.

-

Transfer buffer.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies:

-

Anti-Caspase-1 (recognizing the p20 subunit).

-

Anti-IL-1β (recognizing the cleaved 17 kDa form).

-

Anti-β-actin or GAPDH (as a loading control).

-

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system.

Procedure:

-

Protein Separation:

-

Denature 20-40 µg of protein from each cell lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Protein Transfer:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-Caspase-1 p20 or anti-cleaved IL-1β) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

Quantify band intensities using densitometry software.

-

Normalize the protein of interest to the loading control.

-

Visualizations of Key Pathways and Concepts

Caspase-1 Activation Pathway

Caption: The canonical inflammasome pathway leading to Caspase-1 activation.

Experimental Workflow for Identification of Protease Cleavage Sites

References

- 1. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Caspase 1 - Wikipedia [en.wikipedia.org]

- 3. invivogen.com [invivogen.com]

- 4. Interleukin-1 beta (IL1B) | Abcam [abcam.com]

- 5. Cleaved IL-1β (Asp116) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. scbt.com [scbt.com]

- 9. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Caspase-1 Substrate (Ac-YVAD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]

- 11. Caspase-1 Substrate (Ac-YVAD-pNA) [1mM], Colorimetric – Cepham Life Sciences [cephamlsi.com]

- 12. Caspase-1-inhibitor ac-YVAD-cmk reduces LPS-lethality in rats without affecting haematology or cytokine responses - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Caspase-1-Inhibitor AC-YVAD-CMK Inhibits Pyroptosis and Ameliorates Acute Kidney Injury in a Model of Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular basis of caspase-1 polymerization and its inhibition by a new capping mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

The Role of Caspase-1 in Inflammatory Disease Models: A Technical Guide

Abstract

Caspase-1, a pivotal enzyme in the innate immune system, functions as the central executioner of the inflammasome signaling pathway.[1][2] Its activation triggers the maturation of potent pro-inflammatory cytokines, interleukin-1β (IL-1β) and interleukin-18 (IL-18), and can induce a form of inflammatory programmed cell death known as pyroptosis.[3][4] Dysregulation of caspase-1 activity is intrinsically linked to the pathogenesis of a wide array of inflammatory diseases.[5] Consequently, understanding its role in various preclinical disease models is critical for the development of novel therapeutics. This technical guide provides an in-depth overview of the caspase-1 signaling cascade, summarizes its function in key inflammatory disease models with quantitative data, details essential experimental protocols for its study, and explores the logic of its therapeutic inhibition.

The Caspase-1 Signaling Pathway: Canonical Inflammasome Activation

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1.[3] Its activation is orchestrated by large, cytosolic multi-protein complexes called inflammasomes.[3][4] These platforms assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[6]

The activation process, particularly for the well-studied NLRP3 inflammasome, typically follows a two-step model:

-

Priming (Signal 1): An initial stimulus, often via Toll-like receptors (TLRs) activated by molecules like lipopolysaccharide (LPS), engages the NF-κB signaling pathway.[3][7] This leads to the transcriptional upregulation of key inflammasome components, including NLRP3 and pro-IL-1β.[3]

-

Activation (Signal 2): A second, diverse stimulus such as extracellular ATP, crystalline substances (e.g., monosodium urate), or pore-forming toxins triggers the assembly of the inflammasome complex.[3] The sensor protein (e.g., NLRP3) oligomerizes and recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD). ASC, in turn, recruits pro-caspase-1 molecules, facilitating their proximity-induced auto-cleavage and activation.[8]

Once active, caspase-1 cleaves its downstream substrates:

-

Pro-IL-1β and Pro-IL-18: Cleavage produces the mature, biologically active cytokines which are then secreted.[3][4][6]

-

Gasdermin D (GSDMD): Cleavage generates an N-terminal fragment that oligomerizes and forms pores in the plasma membrane.[9][10] These pores allow for the release of mature IL-1β and IL-18 and ultimately lead to cell lysis and death via pyroptosis.[10][11]

Caption: Canonical inflammasome activation pathway via the two-signal model.

Role of Caspase-1 in Preclinical Inflammatory Disease Models

Caspase-1 has been identified as a key driver of pathology in numerous animal models of inflammatory disease. Its inhibition often leads to a significant reduction in disease severity.

Autoimmune and Autoinflammatory Disorders

-

Gout: In mouse models of peritonitis induced by monosodium urate (MSU) crystals, IL-1β blockade resulting from ASC deficiency (a key inflammasome component upstream of caspase-1) leads to impaired neutrophil influx.[3] This mirrors the clinical efficacy of IL-1 receptor antagonists in patients with gout.[3]

-

Rheumatoid Arthritis (RA): In a mouse model of type II collagen-induced arthritis, the specific caspase-1 inhibitor pralnacasan (VX-740) was shown to reduce forepaw inflammation and decrease disease severity by 70%.[12]

-

Multiple Sclerosis (MS): In the experimental autoimmune encephalomyelitis (EAE) animal model of MS, evidence points to GSDMD-mediated pyroptosis in both microglia and oligodendrocytes as a key mechanism of neuroinflammation and demyelination.[9][13] Pharmacological inhibition of caspase-1 with VX-765 was found to prevent pyroptosis, reduce demyelination, and improve disease outcomes in these models.[9][14]

Metabolic Diseases

-

Diabetic Retinopathy: Caspase-1 is activated in the retinas of diabetic and galactosemic mice.[15] In a 13-month galactosemia model, the inhibitor minocycline significantly reduced the formation of acellular capillaries (a hallmark of retinopathy) by 69%.[15] In diabetic mice, minocycline treatment also significantly reduced elevated retinal IL-1β levels.[15]

-

Type 1 Diabetes: Interestingly, in the non-obese diabetic (NOD) mouse model of spontaneous autoimmune diabetes, caspase-1 deficiency did not prevent or retard the development of the disease, suggesting that caspase-1-mediated processing of IL-1β and IL-18 is not absolutely required for β-cell destruction in this specific model.[16]

-

Obesity and Type 2 Diabetes: Chronic low-grade inflammation is a known contributor to type 2 diabetes.[5] Caspase-1 activation and the subsequent production of IL-1β and IL-18 are directly associated with metabolic disorders like obesity and atherosclerosis.[5][17]

Data Summary

The following tables summarize key quantitative findings from various preclinical models.

Table 1: Caspase-1 and IL-1β Dysregulation in Disease Models

| Disease Model | Species/Cell Type | Key Finding | Citation |

|---|---|---|---|

| Diabetes | Mouse Retina | Retinal IL-1β increased from undetectable to 39.0 ± 1.6 pg/ml/mg protein. | [15] |

| Galactosemia | Mouse Retina | Significantly increased number of acellular capillaries by 2.8-fold. | [15] |

| High Glucose | Retinal Müller Cells (in vitro) | Incubation in 25 mmol/l glucose induces caspase-1 activation. | [15] |

| Neuropathic Pain (CCI) | Mouse Spinal Cord | Upregulation of Caspase-1, ASC, and NLRP3. |[18] |

Table 2: Efficacy of Caspase-1 Inhibitors in Preclinical Models

| Disease Model | Inhibitor | Dose/Concentration | Outcome | Citation |

|---|---|---|---|---|

| Collagen-Induced Arthritis | Pralnacasan (VX-740) | Not Specified | Reduced disease severity by 70%. | [12] |

| Diabetic Retinopathy | Minocycline | 5 mg/kg (3x/week) | Reduced IL-1β levels from 39.0 to 16.0 pg/ml/mg protein. | [15] |

| Galactosemic Retinopathy | Minocycline | 5 mg/kg (3x/week) | Inhibited acellular capillary formation by 69%. | [15] |

| Multiple Sclerosis (EAE) | VX-765 | Not Specified | Prevents pyroptosis, reduces demyelination and neurodegeneration. |[9][14] |

Key Experimental Protocols for Studying Caspase-1

Investigating the role of caspase-1 requires a robust set of in vitro and in vivo assays. The general workflow involves priming and activating the inflammasome in relevant cells, followed by the measurement of specific downstream outputs.

Caption: A typical workflow for in vitro inflammasome activation and analysis.

Protocol: Inflammasome Activation in Murine Macrophages

This protocol describes the induction of the NLRP3 inflammasome in bone marrow-derived macrophages (BMDMs), a standard primary cell model.[19][20]

-

Materials & Reagents:

-

Bone marrow-derived macrophages (BMDMs)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

Phosphate-Buffered Saline (PBS)

-

Multi-well culture plates

-

-

Procedure:

-

Cell Seeding: Plate BMDMs in a multi-well plate at a suitable density (e.g., 0.5 x 10^6 cells/well in a 12-well plate) and allow them to adhere overnight.

-

Priming (Signal 1): Replace the medium with fresh medium containing LPS (e.g., 100 ng/mL). Incubate for 4 hours.[19] This step upregulates pro-IL-1β and NLRP3 expression.

-

Activation (Signal 2): Add an NLRP3 agonist directly to the medium. Common choices include ATP (e.g., 3 mM) or Nigericin. Incubate for 1-2 hours.[21]

-

Sample Collection: Carefully collect the cell culture supernatant for analysis of secreted proteins (IL-1β, IL-18, active caspase-1) and LDH. Lyse the remaining cells in RIPA buffer for analysis of intracellular proteins (pro-caspase-1, pro-IL-1β, GSDMD).[20]

-

Protocol: Measurement of Caspase-1 Activity (Luminescence)

This method uses a commercially available kit (e.g., Caspase-Glo® 1) to directly measure the enzymatic activity of caspase-1.[21][22]

-

Materials & Reagents:

-

Cell culture supernatant or cell lysate

-

Caspase-Glo® 1 Reagent (contains the selective substrate Z-WEHD-aminoluciferin)

-

Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) for specificity control

-

White, opaque-walled 96-well plates

-

Luminometer

-

-

Procedure:

-

Preparation: Equilibrate the Caspase-Glo® 1 Reagent and samples to room temperature.

-

Assay Setup: In a white 96-well plate, add 100 µL of sample (supernatant or lysate) per well. For specificity control, prepare parallel wells and add a caspase-1 inhibitor like Ac-YVAD-CHO.[21]

-

Reagent Addition: Add 100 µL of prepared Caspase-Glo® 1 Reagent to each well.

-

Incubation: Mix briefly on a plate shaker (e.g., 30 seconds at 500 rpm) and incubate for 1 hour at room temperature to allow the signal to stabilize.[21]

-

Measurement: Measure the luminescence using a plate luminometer. The light signal is proportional to the amount of active caspase-1.

-

Other Key Assays

-

Western Blot: Essential for visualizing the cleavage of pro-caspase-1 into its active p20 and p10 subunits and the cleavage of GSDMD.[8][23] This confirms the activation of the pathway at a molecular level.

-

ELISA: The most common method for quantifying the concentration of mature IL-1β and IL-18 released into the cell culture supernatant.[23]

-

LDH Assay: Measures the activity of lactate dehydrogenase (LDH), a cytosolic enzyme released upon cell lysis. It serves as a quantitative surrogate for pyroptotic cell death.[20]

Therapeutic Targeting of Caspase-1

Given its central role in inflammation, caspase-1 is an attractive therapeutic target. The primary strategy involves the development of small molecule inhibitors that block its enzymatic activity, thereby preventing the maturation of IL-1β/IL-18 and the onset of pyroptosis.

-

Mechanism of Action: Most inhibitors are designed to mimic the natural substrate of caspase-1. They typically contain an aspartic acid residue to bind the S1 pocket of the enzyme and an electrophilic "warhead" that forms a covalent bond with the catalytic Cys285 residue, irreversibly blocking its function.[12][24]

-

Inhibitors in Development:

-

Pralnacasan (VX-740): A reversible peptidomimetic inhibitor with high specificity for caspase-1 (IC50 of 1.3 nM).[12] It showed efficacy in preclinical arthritis models but development was discontinued.[12]

-

VX-765: A potent pro-drug that is metabolized into an active, selective caspase-1 inhibitor.[12][25] It has demonstrated significant therapeutic effects in preclinical models of MS and epilepsy.[9][12]

-

The logic of this therapeutic approach is to directly intervene at the final execution step of the inflammasome pathway, which should theoretically prevent the downstream inflammatory consequences regardless of the initial trigger or specific sensor involved.

Caption: Caspase-1 inhibitors block the pathway after inflammasome assembly.

Conclusion

Caspase-1 is a master regulator of inflammation, acting as the engine of the inflammasome. Its role has been extensively validated across a multitude of preclinical models of autoimmune, metabolic, and neurodegenerative diseases. The ability to robustly measure its activation and downstream effects using the protocols outlined herein is fundamental for both basic research and drug development. While challenges in translating preclinical success to clinical approval remain, the direct therapeutic targeting of caspase-1 continues to be a highly promising strategy for mitigating the devastating impact of inflammatory diseases.

References

- 1. Caspase-1: the inflammasome and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. The Inflammasome: A Caspase-1 Activation Platform Regulating Immune Responses and Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of inflammasome activation: recent advances and novel insights - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of Caspase-1 in the Pathogenesis of Inflammatory-Associated Chronic Noncommunicable Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation and function of the caspase-1 in an inflammatory microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The intricate biophysical puzzle of caspase-1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Frontiers | Pyroptosis in development, inflammation and disease [frontiersin.org]

- 11. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The potential for caspases in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inflammasomes in neuroinflammatory and neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. diabetesjournals.org [diabetesjournals.org]

- 16. diabetesjournals.org [diabetesjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. The Involvement of Caspases in Neuroinflammation and Neuronal Apoptosis in Chronic Pain and Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 19. rupress.org [rupress.org]

- 20. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 21. Optimized caspase-1 activity assay as a starting point of an in vitro platform for extensive caspase-1 moni... [protocols.io]

- 22. Easier Detection of Inflammasome Activation [worldwide.promega.com]

- 23. mdpi.com [mdpi.com]

- 24. via.library.depaul.edu [via.library.depaul.edu]

- 25. scbt.com [scbt.com]

Methodological & Application

Application Notes and Protocols for Ac-AAVALLPAVLLALLAP-YVAD-CHO in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a highly specific, cell-permeable, and reversible inhibitor of caspase-1, also known as Interleukin-1β Converting Enzyme (ICE). This peptide is a critical tool for investigating inflammatory signaling pathways, particularly those involving the inflammasome.

The inhibitor consists of two key components:

-

Ac-YVAD-CHO : An N-acetylated tetrapeptide aldehyde (Tyr-Val-Ala-Asp-CHO) that mimics the caspase-1 cleavage site in pro-IL-1β, allowing it to potently and selectively bind to and inhibit the enzyme.[1][2]

-

AAVALLPAVLLALLAP : A hydrophobic, cell-permeating peptide sequence derived from Kaposi's fibroblast growth factor (K-FGF), which facilitates the delivery of the inhibitory YVAD-CHO motif across the cell membrane.[3]

This composite structure allows for the direct interrogation of caspase-1's role within intact cells, making it an invaluable reagent for studying apoptosis, pyroptosis, and the maturation of pro-inflammatory cytokines IL-1β and IL-18.[4][5] Its primary application is in the study of the NLRP3 inflammasome, a multiprotein complex that, once activated by various danger signals, recruits and activates caspase-1.[6][7][8]

Mechanism of Action: The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a key component of the innate immune system. Its activation is a two-step process:

-

Priming (Signal 1) : Pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), bind to Toll-like receptors (e.g., TLR4). This initiates a signaling cascade that results in the NF-κB-mediated transcription of inactive pro-IL-1β, pro-IL-18, and NLRP3 itself.

-

Activation (Signal 2) : A diverse range of stimuli, including ATP, pore-forming toxins, or crystalline structures, trigger the assembly of the inflammasome complex. This complex consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1.

Upon assembly, pro-caspase-1 molecules are brought into close proximity, leading to their auto-cleavage and activation. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. It also cleaves Gasdermin D (GSDMD), whose N-terminal fragment forms pores in the cell membrane, leading to the release of cytokines and a pro-inflammatory form of cell death called pyroptosis.[9][10]

This compound directly inhibits the enzymatic activity of activated caspase-1, thereby preventing the processing of its downstream targets and blocking the inflammatory cascade.

Caption: The NLRP3 inflammasome signaling pathway and point of inhibition.

Data Presentation

The inhibitory activity of the core Ac-YVAD-CHO peptide has been quantified against various caspases, demonstrating its high selectivity for caspase-1.

Table 1: Inhibitor Potency (Ac-YVAD-CHO)

| Target Enzyme | Constant | Value | Reference |

|---|---|---|---|

| Human Caspase-1 (ICE) | Ki | 0.76 nM | [1][4] |

| Mouse Caspase-1 (ICE) | Ki | 3.0 nM | [4] |

| Human IL-1β Production | IC50 | 0.7 µM | [4] |

| Mouse IL-1β Production | IC50 | 2.5 µM |[4] |

Table 2: Selectivity Profile (Ac-YVAD-CHO)

| Caspase Family | Ki Range | Selectivity vs. Caspase-1 | Reference |

|---|---|---|---|

| Caspase-4, -5, -8, -9, -10 | 163 - 970 nM | ~214x to 1276x less sensitive | [1] |

| Caspase-2, -3, -6, -7 | >10,000 nM | >13,150x less sensitive |[1] |

Table 3: Recommended Working Concentrations for Cell Culture

| Application | Cell Type | Recommended Concentration | Reference |

|---|---|---|---|

| Caspase-1 & IL-1β Activation Assay | THP-1 cell homogenates | 5 µM | [1] |

| Inhibition of Apoptosis | Rat Thymocytes | 15.6 µM | [4] |

| General Cell Culture | Various | 10 - 50 µM | General Recommendation |

Experimental Protocols

Protocol 1: Inhibition of NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol details the steps to induce NLRP3 inflammasome activation in the human monocytic THP-1 cell line and to assess the inhibitory effect of this compound.

Materials:

-

THP-1 cells (ATCC TIB-202)

-

RPMI-1640 medium with 10% FBS

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

ATP

-

This compound (dissolved in DMSO)

-

Opti-MEM or serum-free media

-

Human IL-1β ELISA Kit

-

LDH Cytotoxicity Assay Kit

Methodology:

-

Cell Differentiation (Day 1):

-

Seed THP-1 cells in a 24-well plate at a density of 0.5 x 10⁶ cells/mL.

-

Add PMA to a final concentration of 50-100 ng/mL to differentiate the monocytes into macrophage-like cells.

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Inhibitor Pre-treatment and Priming (Day 2):

-

Carefully remove the PMA-containing media and wash the adherent cells once with sterile PBS.

-

Add fresh serum-free media (e.g., Opti-MEM).

-

Add this compound to the desired final concentrations (e.g., a titration from 1 µM to 50 µM). Include a vehicle control (DMSO).

-

Incubate for 1-2 hours.

-

Prime the cells by adding LPS to a final concentration of 1 µg/mL.

-

Incubate for 3-4 hours at 37°C, 5% CO₂.

-

-

Inflammasome Activation (Day 2):

-

Add ATP to a final concentration of 5 mM to activate the NLRP3 inflammasome.

-

Incubate for 1 hour at 37°C, 5% CO₂.

-

-

Sample Collection and Analysis (Day 2):

-

Carefully collect the cell culture supernatants.

-

Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells or debris.

-

Use the clarified supernatants to quantify secreted IL-1β using a commercial ELISA kit, following the manufacturer's instructions.

-

Use the same supernatants to measure pyroptosis via lactate dehydrogenase (LDH) release using a commercial cytotoxicity assay kit.

-

References

- 1. caymanchem.com [caymanchem.com]

- 2. Ac-YVAD-CHO, Caspase 1 (ICE) Inhibitor - Echelon Biosciences [echelon-inc.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The NLRP3 inflammasome: molecular activation and regulation to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The NLRP3 Inflammasome Pathway: A Review of Mechanisms and Inhibitors for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. invivogen.com [invivogen.com]

- 10. Spotlight on the NLRP3 inflammasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Determining the Effective Concentration of Ac-AAVALLPAVLLALLAP-YVAD-CHO for Caspase-1 Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-AAVALLPAVLLALLAP-YVAD-CHO is a cell-permeable, potent, and specific inhibitor of caspase-1. This peptide is composed of the caspase-1 inhibitory sequence YVAD (Tyr-Val-Ala-Asp) conjugated to a cell-permeable peptide sequence (AAVALLPAVLLALLAP), derived from the hydrophobic region of the Kaposi fibroblast growth factor signal peptide. This modification facilitates its entry into living cells, allowing for the direct inhibition of intracellular caspase-1 activity.

Caspase-1, a key inflammatory caspase, is activated within multi-protein complexes known as inflammasomes. Upon activation, caspase-1 is responsible for the proteolytic cleavage and maturation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). It also cleaves gasdermin D, leading to a form of inflammatory cell death known as pyroptosis. Dysregulation of caspase-1 activity is implicated in a variety of inflammatory diseases, making its inhibition a critical area of research for therapeutic intervention.

These application notes provide a comprehensive guide to determining the effective concentration of this compound for caspase-1 inhibition in a cellular context. While specific IC50 values for this cell-permeable iteration are not widely published, data for the parent inhibitor, Ac-YVAD-CHO, can serve as a valuable reference point. This document outlines the necessary experimental protocols to empower researchers to empirically determine the optimal working concentration for their specific cell type and experimental conditions.

Quantitative Data Summary

Due to the limited availability of specific IC50 values for this compound in peer-reviewed literature, we present the available data for the closely related and well-characterized caspase-1 inhibitor, Ac-YVAD-CHO. This information serves as a foundational guide for establishing a dose-response range for the cell-permeable variant.

| Inhibitor | Target | Ki (inhibition constant) | IC50 (half-maximal inhibitory concentration) | Effective Concentration in Cell-Based Assays |

| Ac-YVAD-CHO | Human Caspase-1 | 0.76 nM[1][2] | 0.7 µM (human IL-1β release)[2] | 5 µM (inhibition of caspase-1 and IL-1β activation in LPS-treated THP-1 cell homogenates)[1][3] |

| Mouse Caspase-1 | 3.0 nM[2] | 2.5 µM (mouse IL-1β release)[2] | 15.6 µM (reduction of NO-induced thymocyte apoptosis)[2] | |

| This compound | Caspase-1 | Data not readily available | Data not readily available | Expected to be in the low micromolar range, necessitating empirical determination. |

Note: The cell-permeable sequence on this compound is designed to increase intracellular delivery. Therefore, it is anticipated that the effective extracellular concentration required for caspase-1 inhibition may be lower than that of Ac-YVAD-CHO. A dose-response experiment is crucial to determine the optimal concentration for your specific experimental system.

Signaling Pathway

Experimental Protocols

To determine the effective concentration of this compound, a dose-response experiment should be performed. This involves treating cells with a range of inhibitor concentrations and then measuring caspase-1 activity and its downstream effects, such as IL-1β secretion.

Experimental Workflow

Protocol 1: Determination of Effective Concentration in THP-1 Macrophages

This protocol describes how to perform a dose-response experiment to determine the effective concentration of this compound for inhibiting caspase-1 activity in differentiated THP-1 macrophages.

Materials:

-

THP-1 monocytic cell line

-

RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

ATP or Nigericin

-

This compound

-

DMSO (for dissolving the inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

96-well cell culture plates

-

Caspase-1 Activity Assay Kit (Fluorometric or Colorimetric)

-

IL-1β ELISA Kit or Luminescent Assay Kit

Procedure:

-

THP-1 Cell Differentiation:

-

Seed THP-1 monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in RPMI-1640 medium.

-

Add PMA to a final concentration of 50-100 ng/mL to induce differentiation into macrophages.

-

Incubate for 48-72 hours. After incubation, macrophages will be adherent.

-

Gently aspirate the medium and wash the cells twice with warm PBS.

-

Add fresh, serum-free RPMI-1640 medium to the wells.

-

-

Priming:

-

Prime the differentiated THP-1 macrophages with LPS (1 µg/mL) for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.

-

-

Inhibitor Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare a serial dilution of the inhibitor in serum-free RPMI-1640 medium. A suggested starting range is 0.1 µM to 50 µM. Include a vehicle control (DMSO only).

-

After the priming step, gently remove the LPS-containing medium and replace it with the medium containing the different concentrations of the inhibitor.

-

Pre-incubate the cells with the inhibitor for 1 hour.

-

-

Inflammasome Activation:

-

Activate the NLRP3 inflammasome by adding ATP (5 mM) or Nigericin (10-20 µM) to the wells.

-

Incubate for 1-2 hours.

-

-

Sample Collection:

-

After incubation, centrifuge the plate at 300 x g for 5 minutes.

-

Carefully collect the cell culture supernatant for the IL-1β release assay. Store at -80°C if not used immediately.

-

Lyse the remaining cells according to the manufacturer's protocol for the Caspase-1 Activity Assay Kit.

-

-

Quantification:

-

Perform the Caspase-1 Activity Assay and the IL-1β ELISA according to the manufacturers' instructions.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.

-

Protocol 2: Caspase-1 Activity Assay (Fluorometric)

This protocol provides a general procedure for measuring caspase-1 activity using a fluorometric assay based on the cleavage of a specific substrate.

Materials:

-

Cell lysate (from Protocol 1)

-

Caspase-1 Assay Buffer

-

Caspase-1 Substrate (e.g., Ac-YVAD-AFC)

-

Fluorometer with excitation at ~400 nm and emission at ~505 nm

-

96-well black microplate

Procedure:

-

Prepare Reagents:

-

Thaw all components on ice.

-

Prepare the Caspase-1 Assay Buffer and substrate solution according to the kit manufacturer's instructions.

-

-

Assay Reaction:

-

Add 50 µL of cell lysate to each well of the 96-well black microplate.

-

Include a blank control (lysis buffer only).

-

Add 50 µL of the prepared Caspase-1 Substrate solution to each well.

-

Mix gently by tapping the plate.

-

-

Incubation:

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

-

Measurement:

-

Measure the fluorescence intensity using a fluorometer with an excitation wavelength of 400 nm and an emission wavelength of 505 nm.

-

-

Data Analysis:

-

Subtract the blank reading from all sample readings.

-

Caspase-1 activity is proportional to the fluorescence signal.

-

Protocol 3: IL-1β Release Assay (ELISA)

This protocol provides a general procedure for measuring the concentration of secreted IL-1β in the cell culture supernatant using a sandwich ELISA.

Materials:

-

Cell culture supernatant (from Protocol 1)

-

IL-1β ELISA Kit (containing capture antibody, detection antibody, streptavidin-HRP, substrate solution, and stop solution)

-

Wash Buffer

-

96-well ELISA plate

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Plate Coating:

-

Coat the wells of a 96-well ELISA plate with the capture antibody overnight at 4°C, according to the kit instructions.

-

-

Blocking:

-

Wash the plate with Wash Buffer.

-

Block the plate with the provided blocking buffer for 1-2 hours at room temperature.

-

-

Sample Incubation:

-

Wash the plate.

-

Add 100 µL of standards and cell culture supernatants to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

-

Detection Antibody:

-

Wash the plate.

-

Add the biotinylated detection antibody and incubate for 1 hour at room temperature.

-

-

Streptavidin-HRP:

-

Wash the plate.

-

Add streptavidin-HRP conjugate and incubate for 30 minutes at room temperature in the dark.

-

-

Substrate Development:

-

Wash the plate.

-

Add the TMB substrate solution and incubate for 15-30 minutes at room temperature in the dark.

-

-

Stopping the Reaction:

-

Add the stop solution to each well. The color will change from blue to yellow.

-

-

Measurement:

-

Read the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Use the standard curve to determine the concentration of IL-1β in the samples.

-

Conclusion

This compound is a valuable tool for investigating the role of caspase-1 in cellular processes. Due to the variability in cell types and experimental conditions, it is imperative to empirically determine the effective concentration of this inhibitor. The protocols provided herein offer a robust framework for conducting dose-response experiments and accurately measuring caspase-1 inhibition. By following these guidelines, researchers can confidently establish the optimal conditions for utilizing this compound in their studies of inflammation and beyond.

References

Application of Ac-YVAD-CHO in Neuroscience Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ac-YVAD-CHO, also known as N-Acetyl-L-tyrosyl-L-valyl-N-[(1S)-1-formyl-3-carboxypropyl]-L-alaninamide, is a potent, selective, and reversible inhibitor of caspase-1.[1] Caspase-1, a key enzyme in the inflammatory cascade, is responsible for the proteolytic processing and activation of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18).[2][3] In the context of neuroscience, dysregulation of caspase-1 activity is implicated in various pathological processes, including neuroinflammation, apoptosis, and pyroptosis, which are hallmarks of several neurological disorders.[4][5] Consequently, Ac-YVAD-CHO and its analogs, such as the irreversible inhibitor Ac-YVAD-cmk, have emerged as critical research tools for investigating the role of caspase-1 in cerebral ischemia, traumatic brain injury, intracerebral hemorrhage, and neurodegenerative diseases.[2][4][6]

Mechanism of Action

Ac-YVAD-CHO acts as a competitive inhibitor of caspase-1 by mimicking its natural substrate, pro-IL-1β. The aldehyde group of Ac-YVAD-CHO forms a reversible covalent bond with the active site cysteine of caspase-1, thereby blocking its enzymatic activity.[7] This inhibition prevents the cleavage of pro-IL-1β and pro-IL-18 into their mature, biologically active forms, thus attenuating the downstream inflammatory signaling pathways.[2][3] Studies have demonstrated the high selectivity of Ac-YVAD-CHO for caspase-1 over other caspases, such as caspases-2, -3, -6, and -7.[1]

dot

Figure 1: Mechanism of action of Ac-YVAD-CHO.

Applications in Neuroscience Research

Ac-YVAD-CHO is a valuable tool for elucidating the role of caspase-1 in various neurological conditions.

-

Cerebral Ischemia: In models of stroke, Ac-YVAD-cmk has been shown to provide long-lasting neuroprotection by reducing infarct volume, apoptosis, and the levels of pro-inflammatory cytokines like IL-1β and TNF-α.[2]

-

Intracerebral Hemorrhage (ICH): Administration of Ac-YVAD-cmk in animal models of ICH has been demonstrated to reduce brain edema, improve neurological function, and decrease the activation of microglia.[4][6] The protective effects are associated with the downregulation of IL-1β, JNK, and MMP-9, leading to the preservation of the blood-brain barrier.[6][8]

-

Neuroinflammation and Apoptosis: Ac-YVAD-CHO has been utilized to study quinolinic acid-induced apoptosis in the striatum. Pre-treatment with the inhibitor was found to attenuate DNA fragmentation and increases in p53 protein levels, highlighting the involvement of caspase-1 in these processes.[9]

-

Postoperative Cognitive Dysfunction (POCD): In a mouse model of sevoflurane-induced cognitive dysfunction, Ac-YVAD-cmk was shown to ameliorate learning and memory impairments by reducing NLRP3 inflammasome activation and restoring mitophagy.[10]

Quantitative Data Summary

The following tables summarize quantitative data from key studies demonstrating the efficacy of Ac-YVAD-CHO and its analogs in various neuroscience research models.

| Model | Compound | Dose | Administration Route | Key Findings | Reference |

| Permanent Middle Cerebral Artery Occlusion (Rat) | Ac-YVAD-cmk | 300 ng/rat | Intracerebroventricular | - 35.5% reduction in total infarct volume at 24h- 24.8% reduction in total infarct volume at 6d- 96.6% reduction in caspase-1 activity at 24h- 86.8% reduction in caspase-3 activity at 24h- 53% reduction in apoptosis at 24h- 60.5% reduction in IL-1β levels at 24h- 48.1% reduction in TNF-α levels at 24h | [2] |

| Quinolinic Acid-Induced Striatal Lesions (Rat) | Ac-YVAD-CHO | 2-8 µg | Intrastriatal | - Inhibition of internucleosomal DNA fragmentation- Inhibition of caspase-1 activity increase- Inhibition of p53 protein level increase | [9] |

| Collagenase-Induced Intracerebral Hemorrhage (Mouse) | Ac-YVAD-CMK | High Dose | Intralateral Ventricle | - Significant reduction in brain edema at 24h- Significant improvement in neurological function at 24h- Downregulation of IL-1β, JNK, and MMP-9- Inhibition of ZO-1 degradation | [6] |

| Intracerebral Hemorrhage (Rat) | Ac-YVAD-cmk | Not specified | Injection | - Decreased brain edema at 24h- Reduced activated microglia- Reduced mature IL-1β/IL-18 in perihematoma- Improved behavioral performance | [4] |

Experimental Protocols

In Vivo Model of Focal Cerebral Ischemia

This protocol is a generalized procedure based on the methodology described in studies investigating the neuroprotective effects of Ac-YVAD-cmk in a rat model of permanent middle cerebral artery occlusion (pMCAo).[2]

dot

Figure 2: Experimental workflow for in vivo cerebral ischemia studies.

Materials:

-

Ac-YVAD-cmk

-

Vehicle (e.g., 0.6% DMSO in saline)

-

Anesthetic (e.g., chloral hydrate)

-

Stereotaxic apparatus

-

Hamilton syringe

-

Male Sprague Dawley rats (250-300g)

-

Surgical instruments

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions for at least one week. Fast the animals overnight before surgery with free access to water.

-

Anesthesia: Anesthetize the rat with an appropriate anesthetic (e.g., intraperitoneal injection of chloral hydrate).

-

Induction of pMCAo:

-

Place the anesthetized rat in a stereotaxic frame.

-

Perform a permanent occlusion of the middle cerebral artery using the intraluminal filament method.

-

-

Drug Administration:

-

Ten minutes after pMCAo, perform an intracerebroventricular injection.

-

Dissolve Ac-YVAD-cmk in the vehicle to the desired concentration (e.g., 100 ng/µl).

-

Inject 300 ng of Ac-YVAD-cmk in a volume of 3 µl (or vehicle) into the lateral ventricle using a Hamilton syringe.

-

-

Post-Operative Care: Suture the incision and allow the animal to recover in a warm environment. Provide food and water ad libitum.

-

Endpoint Analysis:

-

At desired time points (e.g., 24 hours or 6 days), euthanize the animals.

-

For histological analysis, perfuse the animals with saline followed by 4% paraformaldehyde. Collect the brains for infarct volume measurement.

-

For biochemical assays, decapitate the animals, rapidly remove the brains, and dissect the cortical and subcortical regions. Homogenize the tissue for caspase activity assays, ELISA for cytokine levels, and Western blotting.

-

In Vitro Model of Neuroinflammation

This protocol is a generalized procedure for inducing neuroinflammation in primary microglial cell cultures to assess the effects of Ac-YVAD-cmk.[4]

Materials:

-

Primary microglial cells

-

Cell culture medium (e.g., DMEM)

-

Thrombin

-

Ac-YVAD-cmk

-

Reagents for RT-PCR and Western blotting

Procedure:

-

Cell Culture: Culture primary microglial cells in appropriate cell culture plates until they reach the desired confluency.

-

Induction of Inflammation: Activate the microglia by treating them with thrombin for 24 hours.

-

Inhibitor Treatment: Pre-treat a subset of the thrombin-activated cells with Ac-YVAD-cmk at various concentrations.

-

Analysis:

-

RT-PCR: Isolate RNA from the cells to assess the transcript expression of NLRP3 and inflammatory factors.

-

Western Blotting: Prepare cell lysates to measure the protein expression of pro-caspase-1, cleaved caspase-1, and other inflammatory markers.

-

Signaling Pathways

Ac-YVAD-CHO primarily targets the caspase-1-mediated inflammatory pathway. Inhibition of caspase-1 has downstream effects on multiple signaling cascades implicated in neuronal injury.

dot

Figure 3: Downstream signaling pathways affected by Ac-YVAD-CHO.

Conclusion

Ac-YVAD-CHO and its analogs are indispensable tools in neuroscience research for investigating the intricate role of caspase-1 in the pathophysiology of various neurological disorders. Their high selectivity and potent inhibitory activity allow for the precise dissection of caspase-1-mediated inflammatory and apoptotic pathways. The experimental protocols and data presented here provide a comprehensive resource for researchers and drug development professionals seeking to utilize these inhibitors in their studies. Further research employing Ac-YVAD-CHO will undoubtedly continue to shed light on the complex mechanisms of neuroinflammation and pave the way for the development of novel therapeutic strategies.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Inhibition of Caspase-1-Like Activity by Ac-Tyr-Val-Ala-Asp-Chloromethyl Ketone Induces Long-Lasting Neuroprotection in Cerebral Ischemia through Apoptosis Reduction and Decrease of Proinflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. invivogen.com [invivogen.com]

- 4. Ac-YVAD-cmk improves neurological function by inhibiting caspase-1-mediated inflammatory response in the intracerebral hemorrhage of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Caspase Inhibitors: Prospective Therapies for Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ac-YVAD-CMK Decreases Blood–Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Ac-YVAD-CMK Decreases Blood-Brain Barrier Degradation by Inhibiting Caspase-1 Activation of Interleukin-1β in Intracerebral Hemorrhage Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Caspase-1 inhibitor Ac-YVAD-CHO attenuates quinolinic acid-induced increases in p53 and apoptosis in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ac-YVAD-cmk ameliorated sevoflurane-induced cognitive dysfunction and revised mitophagy impairment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Neuroinflammation with Cell-Permeable Caspase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing cell-permeable caspase inhibitors as powerful research tools to investigate the roles of caspases in neuroinflammatory processes. This document outlines the mechanisms of action, provides detailed experimental protocols for their use in both in vitro and in vivo models of neuroinflammation, and presents key quantitative data to aid in experimental design and data interpretation.

Introduction: Caspases at the Crossroads of Apoptosis and Neuroinflammation

Caspases, a family of cysteine-aspartic proteases, are critical mediators of programmed cell death (apoptosis). However, mounting evidence reveals their non-apoptotic roles in orchestrating inflammatory responses, particularly within the central nervous system (CNS).[1][2] Neuroinflammation, a complex biological response involving glial cells (microglia and astrocytes), is a hallmark of various neurodegenerative diseases, traumatic brain injury, and stroke.[3]